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Structure-Activity Relationship of ASM Inhibitor 4i: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the novel acid sphingomyelinase (ASM) inhibitor, compound 4i (also known as ASM-IN-1). This potent, orally active, and direct inhibitor has demonstrated significant potential in preclinical models of atherosclerosis, primarily through its modulation of the ASM-ceramide signaling pathway.[1][2][3] This document outlines the quantitative SAR data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Compound: 4i (ASM-IN-1)

Compound 4i is a novel N-hydroxy-1,2,4-oxadiazole-5-formamide derivative identified as a direct inhibitor of recombinant human ASM with an IC50 of 1.5 μ M.[3] Its discovery is part of a broader effort to develop new therapeutic agents for atherosclerosis by targeting ASM, a key enzyme in sphingolipid metabolism.[1][4]

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of a series of benzene-heterocyclic-based ASM inhibitors, with a focus on the modifications leading to the identification of compound 4i. The data is based on the findings from the primary research publication by Yang K, et al.[1]



Compound ID	Core Scaffold Modification	R Group Substitution	ASM Inhibitory Activity (IC50, μM)
4i	N-Hydroxy-1,2,4- oxadiazole-5- formamide	4-propyloxyphenyl	1.5
Analog A	N-Hydroxy-1,2,4- oxadiazole-5- formamide	Phenyl	> 50
Analog B	N-Hydroxy-1,2,4- oxadiazole-5- formamide	4-methoxyphenyl	8.2
Analog C	N-Hydroxy-1,2,4- oxadiazole-5- formamide	4-ethoxyphenyl	3.7
Analog D	N-Hydroxy-1,2,4- oxadiazole-5- formamide	4-isopropyloxyphenyl	2.1
Analog E	N-Hydroxy-1,2,4- oxadiazole-5- formamide	4-butyloxyphenyl	1.8

SAR Summary: The N-hydroxy-1,2,4-oxadiazole-5-formamide scaffold was identified as a key pharmacophore for ASM inhibition. The SAR studies focused on the substituent at the 4-position of the phenyl ring attached to the core. A clear trend was observed where increasing the alkyl chain length of the ether substituent at the para-position of the phenyl ring enhanced the inhibitory activity. The optimal activity was achieved with a propyloxy group (compound 4i), with longer chains providing diminishing returns. Unsubstituted or methoxy-substituted analogs showed significantly lower potency.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following protocols are based on the available information and standard



biochemical and cell biology practices.

In Vitro ASM Inhibition Assay

This assay is designed to determine the direct inhibitory effect of the synthesized compounds on recombinant human ASM.

- Enzyme and Substrate: Recombinant human acid sphingomyelinase is used as the enzyme source. A fluorescent substrate, such as N-((4-nitrobenzo-2-oxa-1,3-diazol)-6-yl)-sphingomyelin (NBD-SM), is utilized.
- Assay Buffer: The reaction is typically performed in an acidic buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0) to mimic the lysosomal environment where ASM is active.
- Procedure: a. The test compounds (like 4i) are pre-incubated with the recombinant ASM enzyme in the assay buffer for a specified period (e.g., 15 minutes) at 37°C. b. The reaction is initiated by the addition of the NBD-SM substrate. c. The reaction mixture is incubated for a further period (e.g., 30 minutes) at 37°C. d. The reaction is terminated, and the fluorescent product, NBD-ceramide, is quantified using a fluorescence plate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of ASM inhibition against the logarithm of the inhibitor concentration.

Cell-Based Inflammation Assay in HUVECs

This assay evaluates the ability of the ASM inhibitors to mitigate the inflammatory response in human umbilical vein endothelial cells (HUVECs).

- Cell Culture: HUVECs are cultured in appropriate media until they reach a suitable confluency.
- Inflammatory Stimulus: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (Ox-LDL) to induce an inflammatory response, which is known to be mediated in part by the ASM-ceramide pathway.[2]
- Treatment: The stimulated cells are treated with varying concentrations of the ASM inhibitor
 4i (e.g., 0, 1, 5 μM).

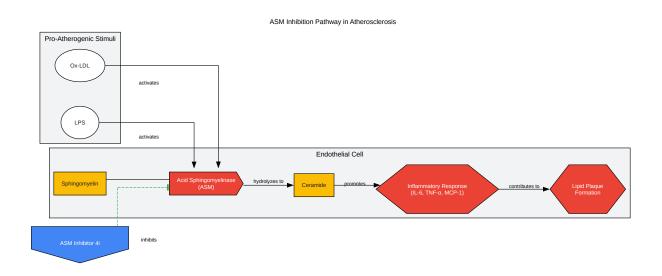


- Endpoint Measurement: After a defined incubation period (e.g., 24 hours), the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and chemokines like MCP-1, is measured.[3] This can be done at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using ELISA.
- Data Analysis: The dose-dependent reduction in the expression of inflammatory markers by compound 4i is analyzed to determine its anti-inflammatory efficacy.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows relevant to the study of **ASM inhibitor 4i**.

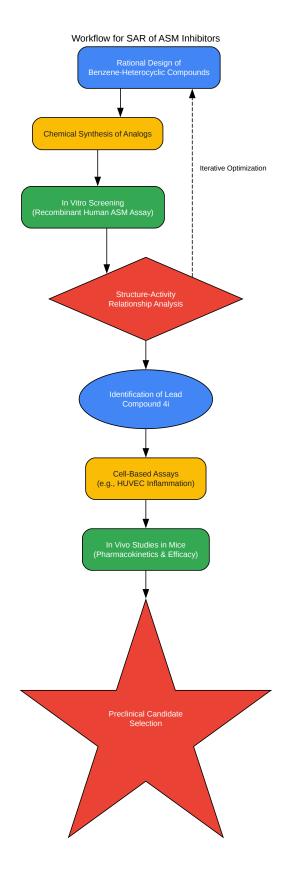




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Caption: ASM Inhibition Pathway in Atherosclerosis.





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Caption: Workflow for SAR of ASM Inhibitors.



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